molecular formula C10H23NO B1360309 1-Butanol, 4-dipropylamino- CAS No. 70289-17-7

1-Butanol, 4-dipropylamino-

Cat. No. B1360309
CAS RN: 70289-17-7
M. Wt: 173.3 g/mol
InChI Key: KYNWWRBJIBSVBX-UHFFFAOYSA-N
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Patent
US07176227B2

Procedure details

In anhydrous methanol (20 ml), 4-amino-1-butanol (manufactured by Tokyo Kasei Kogyo Co., Ltd.) (1.03 g) was dissolved. Then, the solution was added with sodium cyanoborohydride (2.18 g), acetic acid (5.00 ml), and propionaldehyde (2.08 ml), followed by stirring under a nitrogen atmosphere at room temperature for 1 week. After completion of the reaction, the solvent was distilled off and the residue was then dissolved in chloroform, followed by stirring after the addition of a saturated aqueous sodium bicarbonate solution. The resultant solution was subjected to extraction with chloroform. The extract was washed with a saturated aqueous sodium bicarbonate solution and saturated saline solution, followed by drying of the organic layer with anhydrous sodium sulfate. The solvent was distilled off, thereby obtaining the subject compound (2.54 g) as a colorless liquid.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.08 mL
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][OH:6].[C:7]([BH3-])#N.[Na+].[C:11](O)(=O)[CH3:12].[CH:15](=O)[CH2:16][CH3:17]>CO>[CH2:15]([N:1]([CH2:7][CH2:11][CH3:12])[CH2:2][CH2:3][CH2:4][CH2:5][OH:6])[CH2:16][CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2.08 mL
Type
reactant
Smiles
C(CC)=O
Step Two
Name
Quantity
1.03 g
Type
reactant
Smiles
NCCCCO
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring under a nitrogen atmosphere at room temperature for 1 week
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue was then dissolved in chloroform
STIRRING
Type
STIRRING
Details
by stirring
ADDITION
Type
ADDITION
Details
after the addition of a saturated aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The resultant solution was subjected to extraction with chloroform
WASH
Type
WASH
Details
The extract was washed with a saturated aqueous sodium bicarbonate solution and saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying of the organic layer with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
C(CC)N(CCCCO)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.